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molecular formula C9H14O6 B8640374 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No. B8640374
M. Wt: 218.20 g/mol
InChI Key: SSSBRIPVSPUGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04861892

Procedure details

2,3:5,6-Di-O-isopropylidene-L-gulonolactone (22.89 g, 88.7 mmol) was dissolved in acetic acid/water (7:1, 200 ml) and stirred at 30° C. for 16 h when t.l.c. (ethyl acetate/hexane 1:1) revealed no starting material (Rf 0.5) and one major product (Rf 0.1). The solvent was removed under reduced pressure to give a yellow oil. Trituration with benzene (50 ml) gave a solid which was shaken with ethyl acetate/acetone (1:1, 250 ml). The resulting suspension was filtered and solvents removed under reduced pressure to yield an amorphous yellow solid, which was recrystallized from ethyl acetate to yield 2,3-O-isopropylidene-L-gulonolactone, (14.31 g, 79%) as a white crystalline solid, m.p. 139°-141° C., [α]D20 +76.2° (C, 1 in acetone).
Quantity
22.89 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate acetone
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)[O:6][CH:5]([CH:7]2[O:12][C:10](=[O:11])[CH:9]3[O:13][C:14]([CH3:17])([CH3:16])[O:15][CH:8]23)[CH2:4][O:3]1.C(OCC)(=O)C.CCCCCC.C1C=CC=CC=1.C(OCC)(=O)C.CC(C)=O>C(O)(=O)C.O>[CH3:16][C:14]1([CH3:17])[O:13][CH:9]2[C:10]([O:12][CH:7]([CH:5]([OH:6])[CH2:4][OH:3])[CH:8]2[O:15]1)=[O:11] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
22.89 g
Type
reactant
Smiles
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
ethyl acetate acetone
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for 16 h when t.l.c
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an amorphous yellow solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OC2C(O1)C(=O)OC2C(CO)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.31 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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